Prop-2-en-1-yl 5-methyl-2-[(3-methylbenzyl)sulfanyl]-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
This compound features a unique structure that includes a triazolopyrimidine core, a nitrophenyl group, and a sulfanyl group attached to a methylbenzyl moiety
Preparation Methods
The synthesis of Prop-2-en-1-yl 5-methyl-2-[(3-methylbenzyl)sulfanyl]-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves multiple steps, including the formation of the triazolopyrimidine core and the introduction of various substituents. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of flow microreactors to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrophenyl group can be reduced to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazolopyrimidine core may interact with enzymes or receptors, leading to modulation of biological pathways. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl group may form covalent bonds with target proteins. These interactions result in the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds to Prop-2-en-1-yl 5-methyl-2-[(3-methylbenzyl)sulfanyl]-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate include:
5-Methyl-2-(prop-1-en-2-yl)cyclohexanol: Shares a similar structural motif with a cyclohexanol core.
Pinacol boronic esters: Used in similar synthetic applications and undergo similar types of chemical reactions. The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C24H23N5O4S |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
prop-2-enyl 5-methyl-2-[(3-methylphenyl)methylsulfanyl]-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H23N5O4S/c1-4-12-33-22(30)20-16(3)25-23-26-24(34-14-17-9-7-8-15(2)13-17)27-28(23)21(20)18-10-5-6-11-19(18)29(31)32/h4-11,13,21H,1,12,14H2,2-3H3,(H,25,26,27) |
InChI Key |
YWTXQSDETKODIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN3C(C(=C(NC3=N2)C)C(=O)OCC=C)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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